EACC is classified under environmental economics and climate policy. It synthesizes data from various sectors including agriculture, water resources, and infrastructure across multiple countries such as Bangladesh, Ethiopia, Ghana, Mozambique, Samoa, and Vietnam. The overarching goal is to provide actionable insights into the financial implications of climate adaptation strategies .
The synthesis of the EACC study involved a comprehensive methodology that included both top-down and bottom-up approaches:
This dual methodology enabled researchers to reconcile global adaptation costs with localized needs and socio-economic conditions, thus providing a nuanced understanding of how climate change affects different regions differently .
While EACC does not pertain to a chemical compound with a molecular structure, it can be metaphorically analyzed in terms of its "structure":
The mechanism of action for EACC involves:
This systematic approach allows for informed decision-making that can lead to effective adaptation strategies tailored to specific regional needs .
Although EACC does not have physical or chemical properties typical of a chemical compound, its "properties" can be discussed in terms of:
These properties highlight the multifaceted nature of climate adaptation economics .
The applications of the EACC findings are broad and impactful:
EACC (CAS No. 864941-31-1) is a chemically synthesized small molecule that functions as a reversible autophagy inhibitor with a distinctive mechanism of action. Unlike broad-spectrum autophagy modulators, EACC selectively blocks autophagic flux by preventing autophagosome-lysosome fusion—a late-stage process essential for cargo degradation. This specificity positions EACC as a refined molecular tool for dissecting autophagy dynamics. Biochemically, EACC achieves this precision by inhibiting the translocation of Syntaxin 17 (Stx17), an autophagosome-specific SNARE protein critical for membrane fusion events. Stx17 normally localizes to completed autophagosomes, enabling docking with lysosomal SNAREs like SNAP-29 and VAMP8. By disrupting Stx17 trafficking, EACC arrests autophagy at the pre-degradation stage without impairing endo-lysosomal functions or lysosomal acidification, distinguishing it from lysosomotropic agents like chloroquine [1] [3].
Table 1: Fundamental Properties of EACC
Property | Specification |
---|---|
Chemical Name | Not specified in sources |
CAS Number | 864941-31-1 |
Molecular Weight | 369.37 g/mol |
Molecular Formula | C₁₃H₁₁N₃O₆S₂ |
Primary Target | Syntaxin 17 (Stx17) translocation |
Mechanism | Reversible inhibition of autophagosome-lysosome fusion |
Solubility | 16.88 mg/mL in DMSO (45.70 mM) |
The development of EACC represents an evolutionary leap in autophagy modulation strategies. Early inhibitors like chloroquine and bafilomycin A1 broadly alkalinize lysosomal pH, disrupting multiple lysosome-dependent pathways beyond autophagy. In contrast, EACC exemplifies a targeted therapeutic approach inspired by mechanistic insights into SNARE-mediated fusion machinery. This shift parallels the trajectory of autophagy research: From initial morphological observations of "dense bodies" by Christian de Duve in the 1950s [6] to the molecular dissection of ATG (autophagy-related) genes in the 1990s [8]. The strategic inhibition of fusion machinery—validated by discoveries of tethering factors (HOPS complex), Rabs (Rab7), and SNAREs (Stx17)—enables precise interrogation of autophagosome maturation without collateral disruption of cellular homeostasis. EACC’s design capitalizes on this paradigm, offering researchers a tool to isolate fusion kinetics from upstream autophagy steps like phagophore nucleation or LC3 lipidation [3] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7